molecular formula C10H12Cl2FN B2394033 N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride CAS No. 1050213-37-0

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride

Cat. No.: B2394033
CAS No.: 1050213-37-0
M. Wt: 236.11
InChI Key: AMMOCVAIEAYICV-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro substituent on a benzyl ring, coupled with a cyclopropylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to crystallization or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl positions.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the benzyl chloride moiety acts as a substrate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Fluorobenzyl chloride
  • 4-Fluorobenzyl chloride
  • 2,4-Dichlorobenzyl chloride

Uniqueness

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride stands out due to its unique combination of substituents and the presence of the cyclopropylamine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMOCVAIEAYICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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